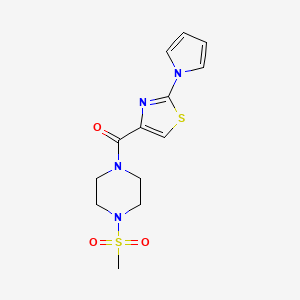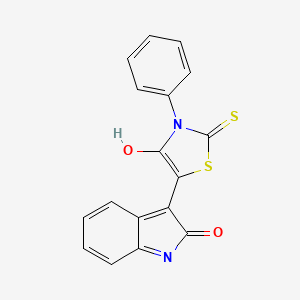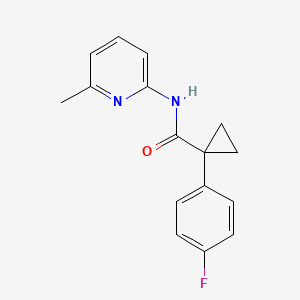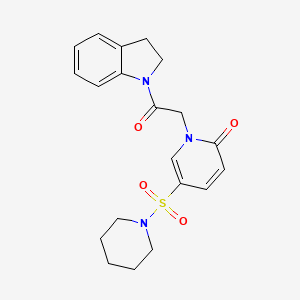
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this exact compound are not available in the literature, similar compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the compound’s polarity would be influenced by the polar sulfonyl group and the aromatic rings .科学的研究の応用
Molecular Interaction and Pharmacophore Models
Research involving structurally similar compounds has focused on understanding their molecular interactions and developing pharmacophore models. For instance, studies on cannabinoid receptor antagonists like SR141716 have employed molecular orbital methods and conformational analysis to identify key conformations influencing receptor binding. These findings have significant implications for drug design, allowing for the development of new therapeutics with targeted receptor interactions (Shim et al., 2002).
Heterocyclic Core and Histamine Receptor Antagonists
Another area of interest is the use of heterocyclic cores in medicinal chemistry. For example, compounds with hetero-aromatic linkers, such as pyridine, pyrazine, and thiazole, have been synthesized and screened for affinity at human histamine H(3) receptors. This research avenue highlights the therapeutic potential of such compounds in treating neurological disorders and enhancing central nervous system drug discovery (Swanson et al., 2009).
Antimicrobial Activity
Compounds with thiazole and pyridine structures have been synthesized and tested for their in vitro antimicrobial activity. The diversity in the antimicrobial efficacy of these compounds against various bacterial and fungal strains underscores their potential in developing new antimicrobial agents. This research is crucial in addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds (Patel et al., 2011).
Synthesis and Biological Activities
The synthesis and evaluation of novel compounds containing arylthio/sulfinyl/sulfonyl groups have demonstrated promising herbicidal and insecticidal activities. These studies contribute to the development of new agrochemicals, highlighting the versatility of such compounds in both pharmaceutical and agricultural applications (Wang et al., 2015).
Anti-mycobacterial Chemotypes
Research has identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial potential. The synthesis and evaluation of these compounds against Mycobacterium tuberculosis have opened new avenues for tuberculosis treatment, especially in the context of drug-resistant strains (Pancholia et al., 2016).
特性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-22(19,20)17-8-6-15(7-9-17)12(18)11-10-21-13(14-11)16-4-2-3-5-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFRHFQFEHMPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)





![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)
![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)


![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)
![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)

![2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide](/img/structure/B2840930.png)